3-(3-Oxo-2,7-diazaspiro[4.4]nonan-2-yl)benzonitrile
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Overview
Description
3-(3-Oxo-2,7-diazaspiro[4.4]nonan-2-yl)benzonitrile is a heterocyclic compound that features a spiro structure, which is a unique arrangement where two rings are connected through a single atom.
Preparation Methods
The synthesis of 3-(3-Oxo-2,7-diazaspiro[4.4]nonan-2-yl)benzonitrile typically involves the alkylation of 2-aminoprop-1-ene-1,1,3-tricarbonitrile with phenacyl bromides in a dimethylformamide (DMF) solution under alkaline conditions . The reaction mechanism involves the formation of an intermediate product through the initial alkylation at the methylene group, followed by further transformations to yield the final spiro compound
Chemical Reactions Analysis
3-(3-Oxo-2,7-diazaspiro[4.4]nonan-2-yl)benzonitrile undergoes various chemical reactions, including:
Alkylation: The compound can be synthesized through alkylation reactions involving phenacyl bromides.
Substitution: It can participate in substitution reactions where functional groups are replaced by others under specific conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are not extensively documented.
Common reagents used in these reactions include phenacyl bromides, DMF, and alkaline solutions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(3-Oxo-2,7-diazaspiro[4.4]nonan-2-yl)benzonitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological properties and as a building block for drug development.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.
Materials Science: Its unique spiro structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Oxo-2,7-diazaspiro[4.4]nonan-2-yl)benzonitrile involves its interaction with molecular targets through its functional groups.
Comparison with Similar Compounds
3-(3-Oxo-2,7-diazaspiro[4.4]nonan-2-yl)benzonitrile can be compared with other spiro compounds such as:
2-(3,8-Diaryl-6-oxo-2,7-diazaspiro[4.4]nona-2,8-dien-1-ylidene)malononitrile: This compound has a similar spiro structure but different functional groups, leading to distinct chemical properties and applications.
tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride: Another spiro compound with different substituents, used in various chemical applications.
Properties
IUPAC Name |
3-(3-oxo-2,7-diazaspiro[4.4]nonan-2-yl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c15-8-11-2-1-3-12(6-11)17-10-14(7-13(17)18)4-5-16-9-14/h1-3,6,16H,4-5,7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHPPYQMEFEWMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CC(=O)N(C2)C3=CC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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